![molecular formula C20H24N4O5S B11275583 1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)urea](/img/structure/B11275583.png)
1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-{1,4-DIOXA-8-AZASPIRO[45]DECAN-8-YL}-2-OXOETHYL)-1,3-THIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-1,3-THIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA typically involves multiple steps. The starting materials often include 1,4-dioxa-8-azaspiro[4.5]decane and 2-methoxyphenyl isocyanate. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process might also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-1,3-THIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-1,3-THIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3-[4-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-1,3-THIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure.
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but lacks the spirocyclic and thiazole components.
Uniqueness
3-[4-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-1,3-THIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA is unique due to its combination of a spirocyclic structure, thiazole ring, and methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H24N4O5S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C20H24N4O5S/c1-27-16-5-3-2-4-15(16)22-18(26)23-19-21-14(13-30-19)12-17(25)24-8-6-20(7-9-24)28-10-11-29-20/h2-5,13H,6-12H2,1H3,(H2,21,22,23,26) |
InChI Key |
WGWQJNRFCNMHKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11275509.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11275514.png)

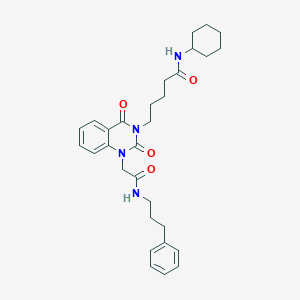
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-fluorophenyl)butanamide](/img/structure/B11275528.png)
![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11275534.png)

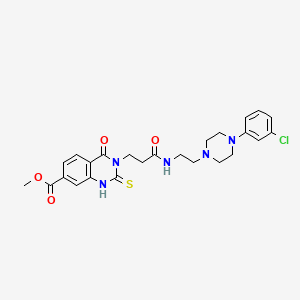

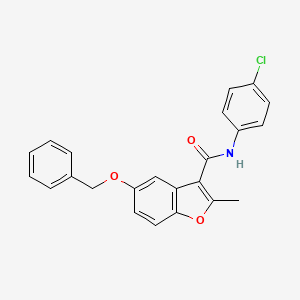
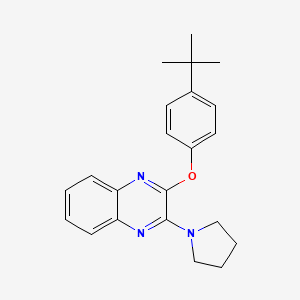
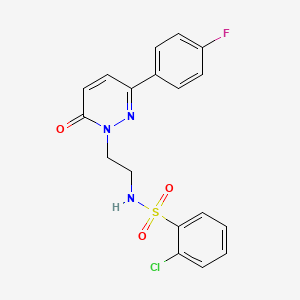
![benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B11275581.png)
